molecular formula C10H20ClN B6252981 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride CAS No. 2703782-27-6

1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride

Cat. No.: B6252981
CAS No.: 2703782-27-6
M. Wt: 189.72 g/mol
InChI Key: KIJYSXZSGUJXJX-UHFFFAOYSA-N
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Description

Contextualizing Spirocyclic Architectures in Contemporary Organic Chemistry

Spirocyclic architectures are increasingly recognized as valuable scaffolds in modern organic chemistry, particularly within the domain of drug discovery. nih.govdndi.org These structures, in which two or more rings are connected by a single common atom, offer a distinct three-dimensional geometry that contrasts with the often planar nature of traditional aromatic systems. tandfonline.comtandfonline.com The move towards compounds with a higher fraction of sp³-hybridized carbon atoms, a characteristic feature of many spirocycles, generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com

The inherent rigidity and defined three-dimensional arrangement of spirocyclic systems allow for the precise projection of functional groups into space. tandfonline.com This capability is highly advantageous for optimizing interactions with biological targets, such as proteins and enzymes. tandfonline.com Consequently, the incorporation of spirocyclic motifs is an attractive strategy for medicinal chemists aiming to enhance a molecule's potency, selectivity, and metabolic stability. nih.govdndi.org While the synthesis of these complex structures can be challenging due to the presence of a quaternary spiro-atom, the development of new synthetic methodologies is making them more accessible for research and development. tandfonline.comnih.gov The growing number of clinical candidates and approved drugs featuring spirocyclic motifs underscores their rising importance in medicinal chemistry. nih.govdndi.org

Overview of Spiro[3.5]nonane Derivatives: Structural Significance and Research Interest

The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring through a common carbon atom, serves as a key structural motif for a variety of derivatives explored in chemical research. This specific arrangement provides a rigid scaffold that is of significant interest in the design of novel bioactive molecules. The structural properties of the spiro[3.5]nonane core allow for the creation of conformationally restricted molecules, which is a crucial aspect in designing ligands for specific biological targets. nih.gov

Research into spiro[3.5]nonane derivatives has led to the synthesis and evaluation of various compounds with potential applications in medicinal chemistry. For instance, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as agonists for the GPR119 receptor, a target for metabolic diseases. nih.gov The spiro[3.5]nonane core is also utilized as a foundational structure for creating building blocks like spiro[3.5]nonan-7-one and spiro[3.5]nonan-7-amine, which can be further elaborated into more complex molecules. achmem.comnih.gov The interest in these derivatives stems from the broader recognition that spirocyclic scaffolds can be pivotal in developing new therapeutics for a range of diseases, including cancer and neurological disorders. nih.gov

Below is a table of selected spiro[3.5]nonane derivatives, highlighting their structural relationship.

Compound NameMolecular FormulaCAS Number
Spiro[3.5]nonaneC₉H₁₆185-02-4 nih.gov
Spiro[3.5]nonan-7-oneC₉H₁₄O19705-67-2 nih.gov
Spiro[3.5]nonan-7-amine hydrochlorideC₉H₁₈ClN1956326-79-6 achmem.com
1-{spiro[3.5]nonan-7-yl}methanamineC₁₀H₁₉N877125-98-9 achemblock.com

Introduction to 1-{spiro[3.5]nonan-7-yl}methanamine Hydrochloride: Foundational Role in Chemical Research

This compound is a specific derivative of the spiro[3.5]nonane system. As a hydrochloride salt, it offers improved stability and handling properties compared to its free base form, making it a valuable building block in synthetic organic chemistry. Its structure features a spiro[3.5]nonane core with a methylamine (B109427) group attached to the 7-position of the cyclohexane ring.

This compound serves as a foundational component for the synthesis of more complex molecules. The primary amine group provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more functionalized structures. While specific research applications are often proprietary or detailed in patent literature, its availability as a research chemical indicates its role as a precursor or intermediate in the synthesis of novel compounds, likely for screening in drug discovery programs and other areas of chemical research. achemblock.comabovchem.com

The key properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 1-{spiro[3.5]nonan-7-yl}methanamine;hydrochloride
CAS Number 2703782-27-6 guidechem.com
Molecular Formula C₁₀H₂₀ClN guidechem.com
Molecular Weight 189.73 g/mol guidechem.com
Canonical SMILES C1CC(C2(C1)CCC2)CN.Cl

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2703782-27-6

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

spiro[3.5]nonan-7-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c11-8-9-2-6-10(7-3-9)4-1-5-10;/h9H,1-8,11H2;1H

InChI Key

KIJYSXZSGUJXJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(CC2)CN.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for Spiro 3.5 Nonane and Its 7 Substituted Methanamine Analogues

Strategies for Spiro[3.5]nonane Skeleton Construction

The formation of the spiro[3.5]nonane framework, characterized by a central quaternary carbon atom shared by a cyclobutane (B1203170) and a cyclohexane (B81311) ring, is a significant challenge in organic synthesis due to its three-dimensional and conformationally rigid structure. unimi.it Chemists have developed several elegant approaches to construct this unique carbocyclic system.

Cyclization-Based Approaches for Spiro Ring Formation

Cyclization reactions are a cornerstone in the synthesis of cyclic and polycyclic molecules, including the spiro[3.5]nonane skeleton. These methods typically involve the formation of one or both rings through intramolecular bond formation, often starting from a suitably functionalized acyclic or monocyclic precursor.

One common strategy involves an intramolecular cyclization event where a pre-existing cyclohexane or cyclobutane ring bears a side chain capable of forming the second ring. For instance, a substituted cyclohexanone (B45756) can be elaborated with a four-carbon chain, which is then induced to cyclize to form the cyclobutane ring. Key reactions in this category include:

Intramolecular Alkylation: A classic method where a nucleophilic carbon on a side chain displaces a leaving group within the same molecule to form a new ring.

[2+2] Photocycloaddition: An intramolecular [2+2] cycloaddition of a diene precursor can be a powerful tool for forming the four-membered ring of the spiro[3.5]nonane system.

Cascade Cyclizations: Complex cascade reactions, often initiated by a single event, can lead to the formation of multiple rings in a single synthetic operation, providing an efficient route to the spiro core. researchgate.net

The synthesis of unique natural meroterpenoids, such as Cryptolaevilactones, which feature a spiro[3.5]nonane skeleton, often relies on sophisticated cyclization strategies to build the core structure. jst.go.jp

Rearrangement Reactions in Spiro[3.5]nonane Synthesis

Skeletal rearrangements offer an alternative and sometimes more efficient pathway to strained or complex ring systems like spiro[3.5]nonanes. These reactions proceed by reorganizing the carbon framework of a starting material to generate a new, often thermodynamically more stable, or kinetically favored, structure.

Examples of rearrangement types that can be applied to spirocycle synthesis include:

Pinacol-type Rearrangements: These reactions can expand or contract rings and have been utilized to create spirocyclic ketones from bicyclic diol precursors.

Palladium-Mediated Rearrangements: The coordination of transition metals like palladium(II) to diene systems can catalyze sigmatropic rearrangements, transforming one cyclic system into another. nih.gov For example, palladium-mediated conditions have been shown to facilitate the transformation of spiro[4.4]nonatriene systems into annulated fulvenes through a novel 1,5-vinyl shift, highlighting the power of transition metals to mediate complex skeletal reorganizations. nih.gov

Thermal Rearrangements: Highly strained small ring compounds can undergo thermal rearrangements to form more stable structures. For instance, the thermal cleavage and ring-closure of highly strained spiroheterocycles can lead to rearranged products. nih.gov

Multi-Component Reactions for Spirocyclic Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates atoms from all starting materials. organic-chemistry.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net While many MCRs are employed for the synthesis of spiro heterocycles, the principles can be extended to carbocyclic systems.

A hypothetical MCR for a spiro[3.5]nonane derivative might involve the condensation of a cyclic ketone, an aldehyde, and an active methylene (B1212753) compound in a domino Knoevenagel/Michael/cyclization sequence. unimi.itmdpi.com The development of catalytic, stereoselective MCRs has been a significant focus, allowing for the synthesis of various spiro compounds with good to excellent control over the three-dimensional arrangement of atoms. researchgate.net

MCR ApproachReactantsCatalyst/ConditionsProduct TypeCitation
Domino Cyclocondensation Aromatic aldehydes, Meldrum's acid, urea/thioureaStannous chloride, solvent-free, 90°CSpiro-fused heterocycles
Prins-Type Cyclization Cyclic ketones, homoallylic alcohol, sulfonic acidMethanesulfonic acidSpirocyclic tetrahydropyranyl mesylates nih.gov
Three-Component Reaction Arylamine, isatin, cyclopentane-1,3-dioneAcetic acid, room temperatureSpiro[dihydropyridine-oxindoles] beilstein-journals.org
Four-Component Reaction Cyanoacetohydrazide, malononitrile, cyclic CH-acids, ninhydrinRefluxing ethanolSpiro-4H-pyran derivatives nih.gov

Introduction of the Methanamine Moiety at the Spiro[3.5]nonan-7-yl Position

Once the spiro[3.5]nonane skeleton is established, the next critical phase is the installation of the methanamine group (-CH₂NH₂) at the C-7 position of the cyclohexane ring. This can be achieved either by directly functionalizing the C-7 position or by transforming a pre-existing functional group at that site.

Direct Functionalization and Amination Strategies

Directly introducing an amino or methanamine group onto the spiro[3.5]nonane core often begins with a ketone precursor, spiro[3.5]nonan-7-one. This ketone is a versatile intermediate for introducing nitrogen-containing functionalities at the C-7 position.

Reductive Amination: This is one of the most common and direct methods for synthesizing amines from ketones. Spiro[3.5]nonan-7-one can react with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to directly form spiro[3.5]nonan-7-amine. To obtain the target methanamine, a different strategy is required, typically involving the transformation of a pre-existing functional group (see 2.2.2).

Cyanohydrin Formation followed by Reduction: The ketone can be converted to a cyanohydrin, which upon reduction yields a β-amino alcohol. While not a direct route to the target compound, it is a key method for introducing amino functionality adjacent to a carbonyl group.

Transformation of Pre-existing Functional Groups on the Spiro[3.5]nonane Core

A more versatile and common approach involves the multi-step conversion of a functional group already present at the C-7 position of the spiro[3.5]nonane ring. youtube.comyoutube.com This allows for greater control and access to a wider range of derivatives. A common starting material for these transformations is spiro[3.5]nonan-7-one.

A plausible synthetic sequence to obtain 1-{spiro[3.5]nonan-7-yl}methanamine from spiro[3.5]nonan-7-one could be:

Carbon Elongation: The ketone is first converted to an intermediate with an additional carbon atom. The Wittig reaction is ideal for this, reacting the ketone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to form 7-methylidenespiro[3.5]nonane.

Hydroboration-Oxidation: The resulting exocyclic alkene can undergo anti-Markovnikov hydroboration-oxidation to yield {spiro[3.5]nonan-7-yl}methanol.

Conversion to an Amine: The primary alcohol must then be converted to the primary amine. This is typically a two-step process to avoid poor leaving groups. youtube.com

The alcohol is first converted to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270).

The resulting tosylate or mesylate undergoes nucleophilic substitution with a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃), to form an alkyl azide.

Finally, the azide is reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd-C).

The final amine product is then treated with hydrochloric acid (HCl) to form the stable 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride salt. achmem.com

Transformation StepStarting MaterialReagentsIntermediate/ProductCitation
Wittig Reaction Spiro[3.5]nonan-7-onePh₃P=CH₂7-Methylidenespiro[3.5]nonane youtube.com
Hydroboration-Oxidation 7-Methylidenespiro[3.5]nonane1. BH₃·THF; 2. H₂O₂, NaOH{Spiro[3.5]nonan-7-yl}methanol youtube.com
Tosylation {Spiro[3.5]nonan-7-yl}methanolTsCl, Pyridine{Spiro[3.5]nonan-7-yl}methyl tosylate youtube.com
Azide Displacement {Spiro[3.5]nonan-7-yl}methyl tosylateNaN₃7-(Azidomethyl)spiro[3.5]nonane youtube.com
Azide Reduction 7-(Azidomethyl)spiro[3.5]nonane1. LiAlH₄; 2. H₂O or H₂/Pd-C1-{Spiro[3.5]nonan-7-yl}methanamine youtube.com
Salt Formation 1-{Spiro[3.5]nonan-7-yl}methanamineHClThis compound achmem.com

Stereoselective Synthesis of this compound and its Derivatives

The creation of a chiral center at the 7-position of the spiro[3.5]nonane ring system is a key challenge in the synthesis of this compound. Achieving high enantiomeric purity is crucial for the development of pharmacologically active compounds. Two primary strategies are employed to achieve this: the use of chiral auxiliaries and asymmetric catalysis, and post-synthetic chiral resolution.

Asymmetric synthesis is a proactive approach to obtaining enantiomerically pure compounds. This is often achieved by employing chiral auxiliaries or catalysts to direct the stereochemical outcome of a key reaction step.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to control the stereoselectivity of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. For the synthesis of spirocyclic amines, chiral auxiliaries derived from readily available natural products such as amino acids, terpenes, or alkaloids are often employed.

One potential strategy for the synthesis of 1-{spiro[3.5]nonan-7-yl}methanamine involves the use of a chiral auxiliary, such as a derivative of pseudoephedrine or a sulfinamide, to direct the stereoselective functionalization of a spiro[3.5]nonan-7-one precursor. For instance, the condensation of the ketone with a chiral amine auxiliary would form a chiral imine, which could then undergo stereoselective reduction or cyanation followed by reduction to yield the desired chiral amine.

Chiral AuxiliaryTypical ApplicationDiastereomeric Excess (d.e.)
(R)-tert-ButanesulfinamideAsymmetric synthesis of amines from ketonesOften >95%
(1R,2S)-EphedrineAsymmetric alkylation of enolates80-98%
Evans Auxiliaries (Oxazolidinones)Stereoselective aldol (B89426) reactions and alkylations>99%

This table presents illustrative data for the application of common chiral auxiliaries in asymmetric synthesis, providing a conceptual basis for their potential use in the synthesis of the target compound.

Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of spirocyclic amines, transition metal catalysts complexed with chiral ligands or organocatalysts can be utilized.

A plausible catalytic asymmetric route to 1-{spiro[3.5]nonan-7-yl}methanamine could involve the asymmetric reduction of a spiro[3.5]nonan-7-one or a related enamine derivative. Chiral ruthenium or rhodium complexes with ligands such as BINAP are known to be effective for the asymmetric hydrogenation of ketones and imines.

Catalyst SystemSubstrate TypeEnantiomeric Excess (e.e.)
Ru-BINAPKetones90-99%
Rh-DIPAMPEnamides>95%
Chiral Phosphoric AcidImines85-98%

This table provides representative data for common asymmetric catalytic systems, illustrating their potential applicability to the synthesis of the target spirocyclic amine.

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution of a racemic mixture is a viable alternative. This approach involves the separation of enantiomers, typically by converting them into diastereomers that have different physical properties.

For racemic 1-{spiro[3.5]nonan-7-yl}methanamine, classical resolution can be achieved by forming diastereomeric salts with a chiral resolving agent. Chiral acids, such as tartaric acid and its derivatives, are commonly used for the resolution of racemic amines. The resulting diastereomeric salts can often be separated by fractional crystallization due to their differing solubilities. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomer of the amine.

Resolving AgentAmine TypeSeparation Method
(+)-Tartaric AcidPrimary AminesFractional Crystallization
(-)-Dibenzoyltartaric AcidPrimary and Secondary AminesFractional Crystallization
(S)-Mandelic AcidPrimary AminesFractional Crystallization

This table lists common chiral resolving agents and their typical applications in the separation of racemic amines.

Enzymatic resolution offers a greener alternative to classical resolution. Lipases, for example, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

Process Chemistry and Scalability Considerations for Spiro[3.5]nonane Derivatives

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

Key scalability considerations for the synthesis of this compound include:

Route Selection: The chosen synthetic route must be robust, reproducible, and utilize readily available, cost-effective starting materials.

Reagent and Solvent Selection: The use of hazardous or expensive reagents and solvents should be minimized. The potential for solvent recycling should also be evaluated.

Process Safety: A thorough hazard and operability (HAZOP) analysis is necessary to identify and mitigate potential safety risks associated with the process, such as exothermic reactions or the handling of pyrophoric reagents.

Reaction Optimization: Reaction parameters such as temperature, pressure, concentration, and reaction time must be optimized to maximize yield and minimize the formation of impurities.

Work-up and Purification: The isolation and purification procedures should be simple, efficient, and amenable to large-scale equipment. Crystallization is often preferred over chromatography for large-scale purification.

Waste Management: The environmental impact of the process must be considered, with a focus on minimizing waste generation and developing strategies for waste treatment and disposal.

Application of Green Chemistry Principles in Spiro[3.5]nonan-7-ylmethanamine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is becoming increasingly important in the pharmaceutical and chemical industries.

For the synthesis of 1-{spiro[3.5]nonan-7-yl}methanamine, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis is inherently more atom-economical than the use of stoichiometric chiral auxiliaries.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to minimize waste.

Design for Degradation: Designing the final product so that it breaks down into innocuous products at the end of its function.

One example of a green approach would be the use of a biocatalytic method, such as an enzymatic resolution, to obtain the desired enantiomer of the spirocyclic amine. This would avoid the use of potentially toxic heavy metal catalysts and organic solvents.

Elucidation of Reaction Mechanisms in Spiro 3.5 Nonane Chemistry

Mechanistic Pathways for Spiro Ring Formation from Diverse Precursors

The construction of the spiro[3.5]nonane skeleton can be achieved through several mechanistic pathways, starting from diverse acyclic or cyclic precursors. Key strategies include intramolecular cyclization, cycloaddition reactions, and ring expansion/rearrangement sequences.

Intramolecular Cyclization: A classical and effective method involves the formation of one of the rings via an intramolecular nucleophilic substitution. One documented synthesis of the parent spiro[3.5]nonane utilizes a malonic ester synthesis starting from 1,1-di-(bromomethyl)-cyclohexane. The mechanism proceeds via the deprotonation of diethyl malonate to form a nucleophilic enolate. This enolate then sequentially displaces the two bromide ions in a double intramolecular alkylation, forming the spiro-fused cyclobutane (B1203170) ring. Subsequent hydrolysis and decarboxylation of the resulting spiro[3.5]nonane-2,2-dicarboxylic acid affords spiro[3.5]nonan-2-one, which can be further reduced to the parent hydrocarbon. lookchem.com

[2+2] Cycloaddition Reactions: The formation of the cyclobutane ring can be efficiently accomplished through [2+2] cycloaddition reactions. nih.gov A common strategy involves the reaction of a ketene (B1206846), or a ketene equivalent, with a methylene (B1212753) cyclohexane (B81311) precursor. researchgate.net The mechanism of ketene cycloaddition is typically considered a concerted [π2s + π2a] process, where the ketene approaches the alkene in an orthogonal orientation. This concerted pathway allows for the stereospecific formation of the cyclobutanone (B123998) ring. nih.gov Alternatively, a stepwise mechanism involving a zwitterionic or diradical intermediate can occur, particularly for less reactive alkenes or electronically mismatched reaction partners. These intermediates allow for bond rotation before ring closure, which can impact the stereochemical outcome. acs.org

Ring Expansion and Rearrangement: Spirocycles can also be synthesized via ring expansion of smaller, more strained systems. For instance, a pinacol-like rearrangement serves as a viable pathway for forming spiro[3.5]nonan-1-one derivatives. jst.go.jp This mechanism is initiated by the protonation of a hydroxyl group on a precursor molecule, followed by the loss of water to generate a carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable carbocation, leads to the expansion of the ring and formation of the spirocyclic ketone. The choice of migrating group is determined by its migratory aptitude and the stereoelectronic alignment with the carbocation center.

The following table summarizes these primary mechanistic pathways for the formation of the spiro[3.5]nonane core.

Mechanistic Pathway Key Precursors Key Intermediates/Transition States Driving Force
Intramolecular Cyclization1,1-disubstituted cyclohexanes (e.g., dihalides)Enolates, CarbanionsEntropy (ring formation)
[2+2] CycloadditionMethylene cyclohexane, KetenesConcerted [2s+2a] transition state, ZwitterionsFormation of stable sigma bonds
Pinacol-type RearrangementVicinal diols on smaller ring systemsCarbocationsRelief of ring strain, Formation of stable carbonyl

Detailed Analysis of Amination and Functionalization Reactions at the Spiro[3.5]nonan-7-yl Position

Functionalization of the pre-formed spiro[3.5]nonane skeleton, particularly at the C7 position of the cyclohexane ring, is key to accessing derivatives such as 1-{spiro[3.5]nonan-7-yl}methanamine. The most common precursor for such functionalization is spiro[3.5]nonan-7-one. uni.lu The introduction of the aminomethyl group can be envisioned through two primary mechanistic routes starting from this ketone.

Route A: Reductive Amination This route involves the direct formation of a C-N bond at the C7 position. The mechanism begins with the nucleophilic attack of an amine (e.g., ammonia) on the electrophilic carbonyl carbon of spiro[3.5]nonan-7-one. This forms a tetrahedral carbinolamine intermediate. Acid catalysis facilitates the dehydration of this unstable intermediate by protonating the hydroxyl group, converting it into a good leaving group (water). Elimination of water generates a Schiff base or an iminium ion. The crucial final step is the reduction of this C=N double bond by a hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are selective for the iminium ion over the ketone, allowing the reaction to be performed in one pot. organic-chemistry.org The hydride transfer occurs to the electrophilic carbon of the iminium ion, yielding the final amine product, spiro[3.5]nonan-7-amine.

Route B: One-Carbon Homologation followed by Reduction To obtain the target 1-{spiro[3.5]nonan-7-yl}methanamine, a carbon atom must first be added to the C7 position, a process known as homologation. A plausible pathway involves converting spiro[3.5]nonan-7-one into the corresponding (spiro[3.5]nonan-7-ylidene)acetonitrile via a Horner-Wadsworth-Emmons or Wittig-type reaction with a phosphonate (B1237965) or ylide reagent bearing a nitrile group. The mechanism involves the nucleophilic attack of the carbanion from the reagent onto the ketone's carbonyl carbon, forming a betaine (B1666868) or oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a phosphine (B1218219) oxide byproduct.

The final step is the reduction of the nitrile group in (spiro[3.5]nonan-7-ylidene)acetonitrile. This typically involves catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Palladium catalyst) or reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄). The mechanism of catalytic hydrogenation involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C≡N triple bond, ultimately yielding the primary amine. The double bond would also be reduced under these conditions.

Identification and Characterization of Reaction Intermediates and Transition States

The direct experimental observation of transient species like reaction intermediates and transition states is often challenging. Consequently, their characterization relies heavily on a combination of indirect experimental evidence and computational chemistry. researchgate.netscielo.br

In the context of spiro[3.5]nonane synthesis, the nature of the intermediates is dictated by the reaction pathway:

Cycloaddition Pathways: For stepwise [2+2] cycloadditions, diradical or zwitterionic intermediates may be involved. Their existence can be inferred through stereochemical outcomes; for instance, a loss of stereospecificity suggests a stepwise pathway where an intermediate with rotatable single bonds exists long enough for stereochemical scrambling to occur.

Rearrangement Pathways: In pinacol-type rearrangements, the key intermediates are carbocations. jst.go.jp Their formation and stability are central to the reaction's feasibility and can be probed by studying the effects of substituents on the reaction rate.

Amination Pathways: The reductive amination of spiro[3.5]nonan-7-one proceeds through carbinolamine and iminium ion intermediates. masterorganicchemistry.com These species are generally too reactive to isolate but their presence is well-established in the mechanistic framework of imine chemistry.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these mechanistic details. researchgate.netescholarship.orgresearchgate.net DFT calculations can be used to map the potential energy surface of a reaction, allowing for the theoretical identification and energetic characterization of transition states and intermediates. For instance, calculations could precisely model the concerted transition state of a [2+2] cycloaddition or determine the activation energy barriers for competing pathways in the functionalization of spiro[3.5]nonan-7-one, thereby predicting the most likely reaction outcome.

Influence of Electronic and Steric Factors on Reaction Kinetics and Selectivity

Both electronic and steric factors play a critical role in directing the outcomes of reactions involving the spiro[3.5]nonane system.

Electronic Factors: The spiro[3.5]nonane skeleton is composed of sp³-hybridized carbon atoms and is electronically non-polar. Its influence on reactivity is primarily through inductive effects and the consequences of ring strain. The cyclobutane ring possesses significant angle strain (~19 kcal/mol), which can influence the reactivity of the spiro-carbon and adjacent atoms, although this effect diminishes with distance. In functionalization reactions at the C7 position of spiro[3.5]nonan-7-one, the electronic environment is dominated by the properties of the carbonyl group. The inherent polarity of the C=O bond makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Steric Factors: Steric hindrance is a dominant factor in the chemistry of spiro[3.s]nonane derivatives. The rigid, three-dimensional structure created by the spiro-fusion of the cyclobutane and cyclohexane rings dictates the accessibility of reagents to different faces of the molecule. nih.gov

In reactions at spiro[3.5]nonan-7-one, the approach of a nucleophile to the carbonyl group is sterically hindered by the spirocyclic framework itself. The cyclohexane ring exists in a chair conformation, and the spiro-fused cyclobutane ring can be considered a bulky substituent. The approach of a nucleophile can occur from either the axial or equatorial face.

Axial Attack: Leads to an equatorial alcohol (or amine after reduction). This trajectory is generally hindered by the presence of axial hydrogens at the C3 and C5 positions.

Equatorial Attack: Leads to an axial alcohol (or amine). This is often the preferred pathway for small nucleophiles, as it avoids the aforementioned axial interactions.

The diastereoselectivity of such additions is therefore a direct consequence of the balance between torsional strain (favoring equatorial attack) and steric hindrance (which can favor either, depending on the reagent's bulk). For example, the reduction of spiro[3.5]nonan-7-one with a bulky hydride reagent would likely show a high preference for attack from the less hindered equatorial face, leading to the formation of the axial alcohol as the major product. This stereochemical control is fundamental to the synthesis of specific isomers of functionalized spiro[3.5]nonane derivatives.

Chemical Reactivity and Functional Group Interconversions of 1 Spiro 3.5 Nonan 7 Yl Methanamine Hydrochloride

Reactions of the Primary Amine Functionality

The primary aminomethyl group attached to the spiro[3.5]nonane framework is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is characteristic of a typical primary amine, although the steric bulk of the adjacent spirocyclic moiety may influence reaction rates and yields.

The lone pair of electrons on the nitrogen atom of 1-{spiro[3.5]nonan-7-yl}methanamine makes it a competent nucleophile, readily participating in reactions with acylating agents. The free base, which can be generated in situ by the addition of a non-nucleophilic base, is required for these transformations.

Acylation and Amidation:

Primary amines are readily acylated by a variety of reagents to form amides. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, the reaction of 1-{spiro[3.5]nonan-7-yl}methanamine with an acyl chloride, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated HCl, would yield the corresponding N-(spiro[3.5]nonan-7-ylmethyl)amide. Similarly, acid anhydrides react to form the amide and a carboxylic acid byproduct.

For less reactive carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate amide bond formation.

ReagentProduct TypeGeneral Reaction Conditions
Acyl Chloride (R-COCl)N-acyl amideAprotic solvent (e.g., DCM, THF), Base (e.g., Et3N, pyridine)
Acid Anhydride ((RCO)2O)N-acyl amideAprotic solvent, may require heating
Carboxylic Acid (R-COOH)N-acyl amideCoupling agent (e.g., DCC, EDC), Aprotic solvent

Sulfonamidation:

In a similar fashion, the primary amine can react with sulfonyl chlorides (R-SO2Cl) to produce sulfonamides. This reaction, often carried out under Schotten-Baumann conditions (in the presence of an aqueous base), provides a stable derivative of the parent amine. The resulting sulfonamides are valuable intermediates in medicinal chemistry.

ReagentProduct TypeGeneral Reaction Conditions
Sulfonyl Chloride (R-SO2Cl)N-sulfonyl amideBiphasic system (e.g., DCM/water), Base (e.g., NaOH)

Reductive Amination:

Reductive amination provides a powerful method for the N-alkylation of primary amines. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A key advantage of this method is the ability to use a wide variety of carbonyl compounds to introduce diverse substituents.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups.

Carbonyl CompoundIntermediateReducing AgentProduct Type
Aldehyde (R'-CHO)ImineNaBH4, NaBH3CN, NaBH(OAc)3Secondary Amine
Ketone (R'-CO-R'')ImineNaBH4, NaBH3CN, NaBH(OAc)3Secondary Amine

Direct Alkylation:

While direct alkylation of the primary amine with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reactivity of the amine nitrogen generally increases with each successive alkylation, making selective mono-alkylation challenging. To favor the formation of the secondary amine, a large excess of the primary amine can be used.

The primary amine of 1-{spiro[3.5]nonan-7-yl}methanamine can serve as a key building block in the synthesis of various nitrogen-containing heterocyclic systems. The specific heterocyclic ring formed depends on the nature of the co-reactant.

For example, reaction with a 1,2-dicarbonyl compound, such as a 2,3-diketone, could lead to the formation of a substituted pyrazine (B50134) derivative after an initial condensation followed by cyclization and oxidation. Similarly, reaction with a β-ketoester could yield a dihydropyrimidinone through a Biginelli-type reaction. The versatility of the primary amine allows for its incorporation into a wide array of heterocyclic scaffolds, which is of significant interest in the field of medicinal chemistry.

Co-reactantPotential Heterocyclic Product
1,2-DicarbonylPyrazine derivative
β-Ketoester and AldehydeDihydropyrimidinone derivative
Phthalic anhydridePhthalimide derivative

Transformations of the Spiro[3.5]nonane Skeleton

The spiro[3.5]nonane skeleton, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring at a single carbon atom, is a relatively stable carbocyclic system. Transformations of this core generally require more forcing conditions compared to the reactions of the primary amine functionality. The reactivity of the spiro[3.5]nonane skeleton can be considered in terms of modifications to the cyclobutane and cyclohexane rings.

For instance, transition metal-catalyzed reactions, such as those involving rhodium or palladium, have been shown to promote the ring expansion of cyclobutanes to cyclopentanes. In the context of the spiro[3.5]nonane system, such a rearrangement could potentially lead to the formation of a spiro[4.4]nonane skeleton.

Thermolytic or photolytic conditions can also induce rearrangements in strained ring systems. However, these reactions often lack selectivity and may lead to a mixture of products.

The saturated carbocyclic nature of the spiro[3.5]nonane skeleton renders it relatively resistant to mild oxidizing and reducing agents. However, under more vigorous conditions, transformations can be achieved.

Oxidative Transformations:

Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially oxidize the C-H bonds of the cyclohexane or cyclobutane rings to introduce hydroxyl or carbonyl functionalities. The position of oxidation would be influenced by the directing effects of the existing substituent and the relative stability of the resulting radical or carbocation intermediates. Selective oxidation would be challenging to achieve.

Reductive Transformations:

The spiro[3.5]nonane skeleton is already fully saturated and therefore generally unreactive towards catalytic hydrogenation under standard conditions. However, if unsaturation were to be introduced into the ring system, for example, through an elimination reaction of a suitable derivative, the resulting double bond could be readily reduced.

Ring-opening hydrogenation of the cyclobutane ring is a potential reaction pathway, although it typically requires high temperatures and pressures in the presence of a suitable catalyst, such as palladium or platinum. This would lead to the formation of a substituted cyclohexylbutane derivative.

Reaction TypeReagents/ConditionsPotential Product
Ring ExpansionTransition metal catalyst (e.g., Rh, Pd)Spiro[4.4]nonane derivative
OxidationStrong oxidizing agent (e.g., KMnO4)Hydroxylated or carbonylated spiro[3.5]nonane derivative
Ring-opening HydrogenationH2, Catalyst (e.g., Pd, Pt), High T/PSubstituted cyclohexylbutane derivative

Strategies for Derivatization to Expand Chemical Space and Introduce Novel Functionalities

The primary amine functionality of 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride serves as a versatile chemical handle for a multitude of derivatization reactions. These reactions are instrumental in expanding the chemical space around the spiro[3.5]nonane core, allowing for the systematic modulation of physicochemical properties and the introduction of novel functionalities. Such modifications are a cornerstone of modern medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR). The rigid, three-dimensional nature of the spirocyclic scaffold makes it an attractive starting point for the development of new chemical entities. enamine.netdigitellinc.com

The derivatization strategies for 1-{spiro[3.5]nonan-7-yl}methanamine primarily target the nucleophilic character of the amino group. Common transformations include acylation, alkylation, sulfonylation, and reductive amination, each providing a pathway to a diverse array of chemical analogs.

Acylation Reactions

Acylation of the primary amine with carboxylic acids, acid chlorides, or acid anhydrides is a fundamental method to introduce a wide range of substituents. This reaction forms a stable amide bond and can be used to append various functional groups, including aliphatic chains, aromatic and heteroaromatic rings, and other complex molecular fragments.

Amide Bond Formation: The reaction with a generic carboxylic acid (R-COOH) can be facilitated by standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). Alternatively, conversion of the carboxylic acid to a more reactive acid chloride (R-COCl) allows for a direct reaction with the amine, often in the presence of a non-nucleophilic base to neutralize the generated HCl.

Reagent TypeGeneral StructureResulting Functional Group
Carboxylic AcidR-COOHAmide
Acid ChlorideR-COClAmide
Acid Anhydride(RCO)₂OAmide

These reactions allow for the introduction of moieties that can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, the incorporation of aromatic rings can introduce potential π-π stacking interactions with biological targets.

Alkylation and Reductive Amination

N-alkylation introduces substituents directly to the nitrogen atom, converting the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can sometimes lead to overalkylation. A more controlled approach is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine through the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Reductive amination is a powerful tool for generating a diverse library of derivatives. The wide commercial availability of aldehydes and ketones allows for the introduction of a vast array of alkyl and aryl groups.

ReactantReducing AgentProduct Type
Aldehyde (R-CHO)NaBH(OAc)₃Secondary Amine
Ketone (R₂C=O)NaBH(OAc)₃Secondary Amine

Sulfonylation

Reaction of 1-{spiro[3.5]nonan-7-yl}methanamine with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. The resulting sulfonamide group is a key pharmacophore in many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its tetrahedral geometry. The "R" group on the sulfonyl chloride can be varied to include alkyl, aryl, or heteroaryl moieties, significantly expanding the accessible chemical space.

Urea and Thiourea Formation

The primary amine can react with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form substituted ureas and thioureas, respectively. These functional groups are prevalent in bioactive molecules, offering distinct hydrogen bonding patterns compared to amides. The reaction is typically high-yielding and proceeds under mild conditions.

ReagentGeneral StructureResulting Functional Group
IsocyanateR-N=C=OUrea
IsothiocyanateR-N=C=SThiourea

The strategic application of these derivatization reactions enables the exploration of the chemical space surrounding the 1-{spiro[3.5]nonan-7-yl}methanamine scaffold. The synthesis of diverse libraries of analogs is a critical step in the optimization of lead compounds in drug discovery and the development of novel chemical probes. The inherent three-dimensionality of the spirocyclic core, combined with the chemical versatility of the primary amine, makes this compound a valuable building block for creating novel and structurally complex molecules. enamine.netuniv.kiev.ua

Advanced Spectroscopic and Crystallographic Analyses of 1 Spiro 3.5 Nonan 7 Yl Methanamine Hydrochloride and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be essential for elucidating the molecular structure of 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride. ¹H NMR would provide information on the chemical environment of the hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity via Nuclear Overhauser Effect (NOE) experiments. ¹³C NMR would identify the number of unique carbon environments. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the complete bonding framework of the molecule. Conformational dynamics of the cyclobutane (B1203170) and cyclohexane (B81311) rings could also be investigated using variable temperature NMR studies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry would be used to determine the exact molecular weight of the cation of 1-{spiro[3.5]nonan-7-yl}methanamine and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), would yield structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also unambiguously establish the stereochemistry of the molecule. The resulting crystal structure would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine and chloride ions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

If 1-{spiro[3.5]nonan-7-yl}methanamine is chiral, chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) would be employed to determine its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the compound can be assigned.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, would be used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for N-H stretching and bending vibrations of the primary amine group, as well as C-H and C-C stretching and bending vibrations of the spirocyclic alkane framework. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

Theoretical and Computational Chemistry Studies of Spiro 3.5 Nonan 7 Ylmethanamine Systems

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For a system like 1-{spiro[3.5]nonan-7-yl}methanamine, DFT calculations can provide a detailed picture of electron distribution, orbital interactions, and molecular stability.

Detailed research findings from DFT studies on similar spirocyclic and amine-containing molecules reveal key electronic features. The spirocyclic core, with its sp³-hybridized carbon atoms, generally leads to a localized electron density. The introduction of the methanamine group introduces a site of higher electron density and reactivity due to the lone pair of electrons on the nitrogen atom. The protonation of the amine to form the hydrochloride salt significantly alters the electronic landscape, withdrawing electron density from the nitrogen and influencing the electrostatic potential of the entire molecule.

The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability. For the protonated amine, the LUMO is expected to be significantly lowered in energy, making the molecule more susceptible to nucleophilic attack compared to its free base form.

To illustrate the type of data generated from these calculations, a hypothetical data table for 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride is presented below. These values are representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueDescription
Total Electronic Energy-X.XXXX HartreesThe total energy of the molecule in its optimized geometry.
HOMO Energy-Y.YYY eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy+Z.ZZZ eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap(Y+Z).ZZZ eVAn indicator of chemical stability and reactivity.
Dipole MomentD.DD DebyeA measure of the overall polarity of the molecule.
NBO Charge on Nitrogen+0.XXX eThe calculated partial charge on the nitrogen atom.
NBO Charge on Spiro Carbon+0.XXX eThe calculated partial charge on the spirocyclic carbon atom.

Conformational Analysis and Energy Landscapes via Computational Methods

The rigid nature of the spiro[3.5]nonane framework restricts the conformational freedom of the molecule compared to acyclic analogues. enamine.net However, different conformations can still arise from the orientation of the methanamine substituent and the puckering of the cyclohexane (B81311) ring. Computational methods are essential for exploring these conformational possibilities and mapping the potential energy surface.

Conformational searches can be performed using molecular mechanics or quantum chemical methods to identify stable conformers (local minima on the potential energy surface). For each identified conformer, a geometry optimization is carried out to find the precise arrangement of atoms at the energy minimum. Subsequent frequency calculations can confirm that these are true minima (no imaginary frequencies) and provide thermodynamic data such as relative free energies.

The cyclohexane ring in the spiro[3.5]nonane system can adopt different chair, boat, and twist-boat conformations. The methanamine substituent can be in either an axial or equatorial position relative to the cyclohexane ring. The relative energies of these conformers are determined by a combination of steric and electronic effects. Generally, for a monosubstituted cyclohexane, the equatorial position is favored to minimize steric hindrance.

The energy landscape of 1-{spiro[3.5]nonan-7-yl}methanamine would show the relative energies of these different conformers and the energy barriers for interconversion between them. This information is crucial for understanding which conformations are likely to be populated at a given temperature and how the molecule might behave in a biological or chemical environment.

Below is an illustrative table of the kind of data that would be generated from a conformational analysis study. The energy values are hypothetical and represent the expected trends.

Table 2: Relative Energies of 1-{spiro[3.5]nonan-7-yl}methanamine Conformers

ConformerCyclohexane ConformationSubstituent PositionRelative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial1.85
3Twist-Boat-5.50
4Boat-6.90

Molecular Dynamics Simulations for Dynamic Behavior and Molecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and other dynamic processes.

For this compound in an aqueous solution, an MD simulation would typically involve placing the molecule in a box of water molecules and simulating their movements over a period of nanoseconds to microseconds. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic positions.

A key aspect to consider in simulations of amines is their protonation state. Since the pKa of the aminomethyl group will determine whether it is protonated at a given pH, it is crucial to model the correct protonation state for the conditions being simulated. For the hydrochloride salt, the amine group will be protonated.

MD simulations can provide valuable information about the solvation of the molecule. The radial distribution function, for example, can show the probability of finding water molecules at a certain distance from the ammonium (B1175870) group, revealing the structure of the solvation shell. The simulations would also show the formation and breaking of hydrogen bonds between the protonated amine and surrounding water molecules. These intermolecular interactions are critical for understanding the molecule's solubility and how it interacts with other molecules. researchgate.net

The trajectory of the simulation can also be analyzed to study the conformational dynamics of the spirocyclic system. While the ring systems themselves are rigid, the simulation can reveal the flexibility of the methanamine side chain and the frequencies of transitions between different low-energy conformations.

A typical setup for an MD simulation is summarized in the following table.

Table 3: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue/Description
Force Fielde.g., AMBER, CHARMM, GROMOS
Solvent Modele.g., TIP3P, SPC/E water
System SizeMolecule + ~2000 water molecules
Simulation Time100 ns - 1 µs
Temperature298 K (25 °C)
Pressure1 atm
EnsembleNPT (isothermal-isobaric)

Computational Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry can be a powerful tool for predicting spectroscopic properties, which can then be used to aid in the interpretation of experimental spectra or to confirm the structure of a synthesized compound. DFT calculations are widely used to predict NMR chemical shifts and IR vibrational frequencies.

For predicting NMR spectra, the magnetic shielding tensor for each nucleus is calculated. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly, and they can be very useful in assigning peaks in complex ¹H and ¹³C NMR spectra. For 1-{spiro[3.5]nonan-7-yl}methanamine, computational predictions could help to distinguish between the various chemically non-equivalent protons and carbons in the spirocyclic framework.

For IR spectroscopy, a frequency calculation is performed on the optimized geometry of the molecule. This calculation yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration). The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experiment. The calculated IR spectrum can be used to assign the peaks in an experimental spectrum to specific vibrational modes, such as C-H stretches, N-H bends, and the skeletal vibrations of the spiro rings.

The following tables provide examples of the kind of data that would be generated from such computational spectroscopic predictions.

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for 1-{spiro[3.5]nonan-7-yl}methanamine

Carbon AtomPredicted Chemical Shift (ppm)
Spiro C35-45
CH₂ (cyclobutane)20-30
CH₂ (cyclohexane, various)25-40
CH (cyclohexane, substituted)40-50
CH₂ (methanamine)45-55

Table 5: Selected Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹, scaled)
N-H stretch (ammonium)3200-3400
C-H stretch (aliphatic)2850-3000
N-H bend (ammonium)1500-1600
C-H bend1400-1470
C-N stretch1000-1200

Elucidation of Reaction Pathways and Energetics through Density Functional Theory (DFT) Studies

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. This provides valuable insights into the feasibility of a reaction, its kinetics (via the activation energy), and its thermodynamics (via the reaction energy).

For a molecule like 1-{spiro[3.5]nonan-7-yl}methanamine, DFT could be used to study a variety of reactions. For example, the synthesis of this molecule could be investigated to understand the mechanism of the amination reaction on the spiro[3.5]nonane skeleton. The calculations could help to determine whether the reaction proceeds through an SN1 or SN2-type mechanism and to identify the rate-determining step.

Another area of investigation could be the reactivity of the amine group. For instance, the mechanism of its reaction with an electrophile could be modeled. DFT calculations could predict the structure of the transition state and the activation energy for the reaction, providing a quantitative measure of the molecule's nucleophilicity.

The energetics of acid-base chemistry could also be explored. The pKa of the amine can be estimated computationally by calculating the free energy change for the deprotonation reaction in solution. This is a challenging calculation that requires an accurate treatment of solvation effects, but it can provide valuable information about the behavior of the molecule in different pH environments.

A hypothetical reaction energy profile for a generic nucleophilic substitution reaction to form an amine is presented in the table below to illustrate the kind of data that can be obtained from DFT studies of reaction pathways.

Table 6: Hypothetical Reaction Energy Profile for Amine Synthesis

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State 1First energy barrier+25.0
IntermediateA stable intermediate species-5.0
Transition State 2Second energy barrier+15.0
ProductsFinal products-20.0

Applications of Spiro 3.5 Nonan 7 Ylmethanamine Hydrochloride in Chemical Research and Beyond Non Clinical

Role in the Development of Novel Organic Reactions and Methodologies

No novel organic reactions or methodologies have been reported that specifically utilize 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride. The development of new synthetic methods often involves the use of unique reagents to achieve specific chemical transformations. While the spirocyclic amine moiety could theoretically participate in various reactions, there is no evidence in the current body of scientific literature to suggest it has been a key component in the development of new synthetic protocols.

Exploration as a Scaffold for Ligand Design in Organometallic Chemistry (e.g., catalysts)

The use of spirocyclic structures in the design of chiral ligands for asymmetric catalysis is a known strategy. researchgate.netresearchgate.net The rigidity and defined stereochemistry of spiro backbones can lead to highly effective catalysts. However, there are no published reports on the use of this compound as a scaffold for ligands in organometallic chemistry. Research in this area has focused on other spirocyclic systems, and there is no indication that this particular compound has been investigated for its potential in catalysis.

Q & A

Basic: What are the recommended synthetic routes for 1-{spiro[3.5]nonan-7-yl}methanamine hydrochloride, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves cyclization strategies to construct the spiro[3.5]nonane core. A plausible route includes:

  • Step 1 : Formation of the spirocyclic scaffold via intramolecular alkylation or ring-closing metathesis.
  • Step 2 : Functionalization at the 7-position with a methanamine group, followed by hydrochloric acid salt formation.
    Optimization Tips :
  • Use catalysts like palladium or Grignard reagents to enhance cyclization efficiency .
  • Monitor reaction progress with TLC or in-situ NMR to minimize byproducts. Adjust solvent polarity (e.g., DMF for polar intermediates) to improve yield .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolves spiro junction protons (e.g., δ 1.5–2.5 ppm for bridgehead carbons) and amine protons (δ ~2.8 ppm).
    • 2D NMR (COSY, HSQC) : Confirms connectivity between the spiro ring and methanamine group.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₈NCl) and fragmentation patterns .
  • IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and hydrochloride counterion (broad O–H bands).

Basic: What chromatographic methods are validated for assessing the purity of this compound?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (80:20). Monitor at λ = 255 nm (based on analogous spiro compounds) .
  • Acceptance Criteria : Purity ≥98% (area normalization), with retention time consistency (±0.2 min).
  • Impurity Profiling : Employ gradient elution (e.g., 5%–95% acetonitrile over 30 min) to resolve byproducts like unreacted intermediates or ring-opened derivatives .

Advanced: How does the stereochemistry of the spiro ring system influence the compound’s reactivity and biological activity?

Answer:

  • Reactivity : The spiro junction’s rigidity affects nucleophilic attack sites. For example, axial vs. equatorial amine orientation alters susceptibility to oxidation or hydrolysis .
  • Biological Activity : Stereochemistry impacts binding to targets (e.g., GPCRs or enzymes). Molecular docking studies suggest that the R-configuration at the spiro center enhances affinity for amine transporters .
  • Experimental Validation : Compare enantiomers via chiral HPLC (Chiralpak AD-H column) and assess IC₅₀ values in functional assays .

Advanced: What strategies mitigate batch-to-batch variability in impurity profiles during synthesis?

Answer:

  • Process Control :
    • Strict temperature control during cyclization (±2°C) minimizes thermal degradation byproducts.
    • Use high-purity starting materials (e.g., ≥99% alkyl halides) to avoid cross-contamination .
  • Analytical Mitigation :
    • Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates.
    • Adjust recrystallization solvents (e.g., ethanol/water mixtures) to remove polar impurities .

Advanced: How does the compound’s stability under different pH and temperature conditions affect experimental design?

Answer:

  • Stability Studies :
    • pH Stability : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs). LC-MS identifies degradation products like hydrolyzed spiro rings or deaminated derivatives .
    • Thermal Stability : Store lyophilized samples at -20°C to prevent amine oxidation. Avoid repeated freeze-thaw cycles .
  • Experimental Design :
    • Prepare fresh solutions in pH 7.0 buffer for in vitro assays to ensure integrity.
    • Include stability-indicating assays (e.g., forced degradation) in pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.